

2-Demethylcolchicine: Structure-Activity Relationship & Metabolic Impact Analysis

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Compound of Interest

Compound Name:	2-Demethylcolchicine
CAS No.:	7336-36-9
Cat. No.:	B1346099

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Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of **2-Demethylcolchicine** (2-DMC), a primary metabolite of the antimitotic alkaloid colchicine. While colchicine is a potent microtubule destabilizer used in the treatment of gout and Familial Mediterranean Fever (FMF), its demethylated congener, 2-DMC, represents a critical "activity cliff" in the colchicinoid series.

This document details the pharmacophore requirements of the colchicine A-ring, the metabolic pathway governed by CYP3A4, and the specific molecular interactions that render 2-DMC significantly less potent than its parent compound. It serves as a blueprint for researchers investigating tubulin-binding ligands and metabolic detoxification pathways.

Chemical Architecture & Properties[1][2]

The colchicine scaffold consists of a trimethoxyphenyl ring (Ring A), a seven-membered saturated ring (Ring B), and a tropolone ring (Ring C). **2-Demethylcolchicine** arises from the specific loss of the methyl group at the C-2 position of Ring A.

Structural Comparison

Feature	Colchicine	2-Demethylcolchicine
Molecular Formula	C ₂₂ H ₂₅ NO ₆	C ₂₁ H ₂₃ NO ₆
C-2 Substituent	Methoxy (-OCH ₃)	Hydroxyl (-OH)
H-Bond Character	Acceptor Only	Donor & Acceptor
Lipophilicity (LogP)	~1.3 (Moderate)	Lower (More Polar)
Primary Role	Active Drug	Metabolite / Degradant

The A-Ring Pharmacophore

The A-ring of colchicine (trimethoxyphenyl moiety) is the primary anchor for binding to the Colchicine Binding Site (CBS) on

-tubulin.[1] The spatial arrangement of the methoxy groups at C-1, C-2, and C-3 is critical for locking the molecule into the hydrophobic pocket of the protein.

Structure-Activity Relationship (SAR) Analysis

The Tubulin Binding Interface

Colchicine binds to the interface between

- and

-tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization. This inhibition leads to mitotic arrest at the G2/M phase.[2]

Mechanism of 2-DMC Inactivity: Research indicates that the C-2 methoxy group of colchicine is essential for high-affinity binding.

- **Hydrophobic Interaction:** The CBS is a deep hydrophobic pocket. The methyl group of the C-2 methoxy provides essential Van der Waals contacts with hydrophobic residues (e.g., Val238, Cys241 in

-tubulin).

- **Desolvation Penalty:** The conversion of the C-2 methoxy to a hydroxyl group (in 2-DMC) introduces a polar hydrogen bond donor. For 2-DMC to bind, this hydroxyl group must be desolvated (shedding water molecules), which is energetically unfavorable within the hydrophobic pocket.
- **Steric/Electronic Mismatch:** The loss of the methyl bulk reduces the geometric fit, while the phenolic proton may clash with the non-polar environment of the binding site.

Comparative Potency

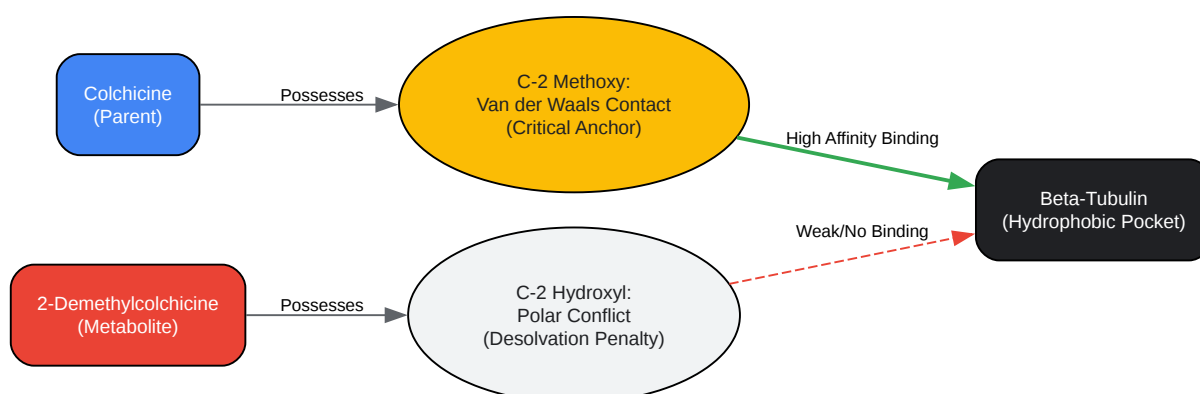
Historical bioassay data (Rösner et al.) suggests a strict hierarchy in A-ring demethylation:

- Colchicine: High Potency (nM).
- 3-Demethylcolchicine: Retains appreciable activity (partial agonist/inhibitor).
- **2-Demethylcolchicine:** Negligible/Significantly Reduced Activity.

This disparity highlights that the C-2 position is a "intolerant" region for modification compared to C-3.

Visualization: SAR Interaction Map

The following diagram illustrates the critical interactions and the impact of demethylation.



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Caption: SAR map contrasting the high-affinity hydrophobic anchor of Colchicine (C-2 OMe) vs. the polar conflict introduced by 2-DMC (C-2 OH).[3][4][1]

Metabolism & Pharmacokinetics

2-Demethylcolchicine is not typically administered as a drug but is generated in vivo. Understanding its formation is crucial for drug-drug interaction (DDI) studies.

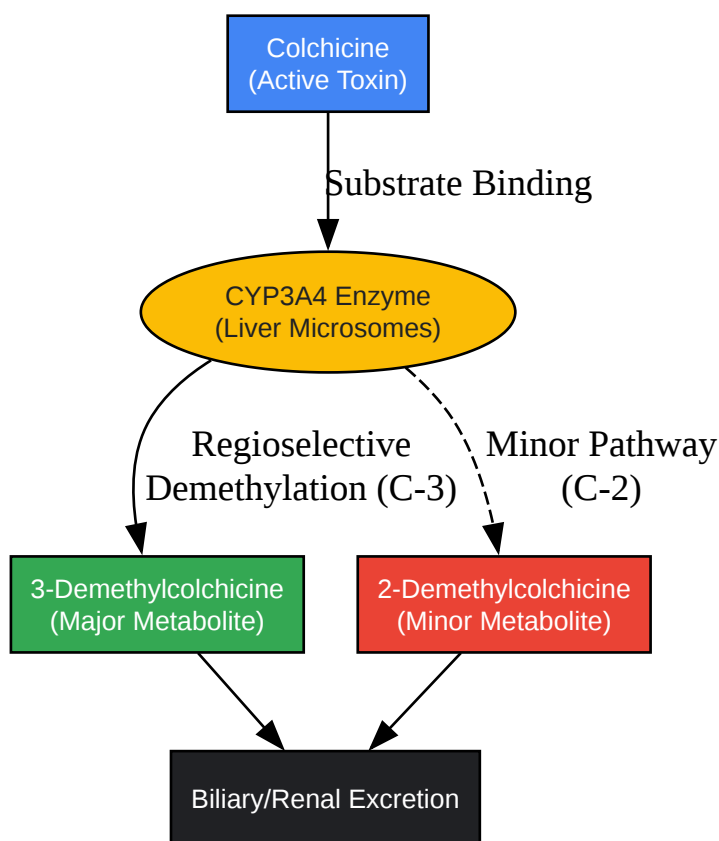
The CYP3A4 Pathway

Colchicine is a substrate for Cytochrome P450 3A4 (CYP3A4).[5][6] The enzyme catalyzes the O-demethylation of the A-ring.

- Major Metabolite: 3-Demethylcolchicine (3-DMC).[7][8]
- Minor Metabolite: **2-Demethylcolchicine** (2-DMC).[8]

Because 2-DMC has significantly lower tubulin-binding affinity, this metabolic pathway represents a detoxification mechanism. Inhibition of CYP3A4 (e.g., by clarithromycin or grapefruit juice) prevents this detoxification, leading to the accumulation of toxic parent colchicine.

Visualization: Metabolic Pathway



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Caption: Hepatic clearance pathway of colchicine.[5] CYP3A4 converts the active drug into less active demethylated metabolites (2-DMC and 3-DMC).

Experimental Protocols

For researchers requiring 2-DMC for reference standards or binding assays, it must often be synthesized or isolated, as it is not the primary commercial form.

Synthesis of 2-Demethylcolchicine

Methodology adapted from Rösner et al. (J. Med.[9] Chem, 1981).[9]

Principle: Regioselective hydrolysis of the methoxy group using strong acid.

Protocol:

- Reagent: Dissolve Colchicine (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄). Note: 3-DMC is typically prepared using Phosphoric Acid; Sulfuric acid favors the 2-position cleavage.
- Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
- Quenching: Pour the reaction mixture over crushed ice carefully.
- Extraction: Adjust pH to ~5-6 with NaOH. Extract exhaustively with Chloroform ().
- Purification: The organic layer will contain a mixture. Purify via Silica Gel Column Chromatography.
 - Eluent: Gradient of CHCl₃ 5% MeOH/CHCl₃.
 - Identification: 2-DMC typically elutes after the parent colchicine due to increased polarity.

Tubulin Polymerization Assay (In Vitro)

To verify the reduced activity of 2-DMC compared to Colchicine.

Materials:

- Purified Tubulin (>99% pure, bovine brain source).
- GTP (1 mM).
- Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
- Test Compounds: Colchicine (Control), 2-DMC.^{[7][8]}

Workflow:

- Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP.

- Incubation: Add test compounds at varying concentrations (1 M – 100 M). Keep on ice for 10 min.
- Initiation: Transfer to a pre-warmed 96-well plate at 37°C.
- Measurement: Monitor Optical Density (OD) at 340 nm every 30 seconds for 60 minutes.
- Analysis:
 - Vmax: Maximum rate of polymerization.
 - Steady State: Final OD plateau.
 - Result: Colchicine will show a flat line (complete inhibition). 2-DMC will likely show a polymerization curve similar to the vehicle control (or significantly reduced inhibition), confirming loss of activity.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile.

Parameter	Colchicine	2-Demethylcolchicine	3-Demethylcolchicine
Tubulin Binding ()	High ()	Low / Negligible	Moderate
Cytotoxicity (P388 Leukemia)	Potent	Inactive / Weak	Moderate
Primary Metabolic Route	Parent	CYP3A4 Product	CYP3A4 Product
Solubility (Water)	Low	Moderate (Phenolic OH)	Moderate

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